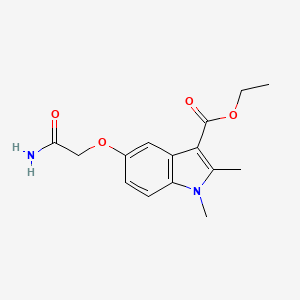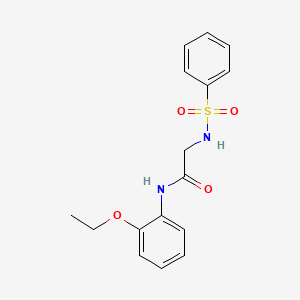![molecular formula C17H15N5O3 B5704286 methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)
methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate, also known as MBTH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBTH is a derivative of benzotriazole, which is a heterocyclic compound that is widely used in organic chemistry. In
科学的研究の応用
Methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate has been extensively studied for its potential applications in various fields, including analytical chemistry, environmental science, and biomedical research. In analytical chemistry, this compound is used as a reagent for the determination of various compounds, such as phenols, amines, and amino acids. In environmental science, this compound is used for the detection and quantification of pollutants, such as pesticides and heavy metals. In biomedical research, this compound has been shown to possess various pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase, which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B, which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, such as antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which are important mechanisms for the prevention of oxidative stress. This compound has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis and inhibit cell proliferation, which are important mechanisms for the prevention of cancer.
実験室実験の利点と制限
Methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate has several advantages for lab experiments, such as its high stability, low toxicity, and ease of synthesis. This compound can be easily synthesized in large quantities and stored for a long time without significant degradation. However, this compound also has some limitations for lab experiments, such as its limited solubility in water and some organic solvents. This can make it difficult to use this compound in certain experimental setups, such as cell culture assays.
将来の方向性
There are several future directions for the research on methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate. One direction is to explore its potential applications in drug discovery and development. This compound has been shown to possess various pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for the development of new drugs. Another direction is to investigate the mechanism of action of this compound in more detail. Understanding the molecular mechanisms by which this compound exerts its pharmacological effects can provide insights into the development of new therapies for various diseases. Finally, there is a need to optimize the synthesis method of this compound to improve its yield and purity, which can facilitate its use in various research applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound involves the reaction of benzotriazole with methyl 4-(carbamoyl)benzoate in the presence of hydrazine hydrate. This compound has been extensively studied for its potential applications in various fields, including analytical chemistry, environmental science, and biomedical research. This compound possesses various pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for the development of new drugs. Further research is needed to explore the potential applications of this compound and to optimize its synthesis method.
合成法
The synthesis of methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate involves the reaction of benzotriazole with methyl 4-(carbamoyl)benzoate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by the addition of acetic anhydride. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
特性
IUPAC Name |
methyl 4-[[[2-(benzotriazol-1-yl)acetyl]hydrazinylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-25-17(24)13-8-6-12(7-9-13)10-18-20-16(23)11-22-15-5-3-2-4-14(15)19-21-22/h2-10H,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMGMSLQIYBBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5704230.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5704244.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5704251.png)




![3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5704295.png)

![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5704301.png)

